Bis(4-trifluoromethylphenyl)chlorophosphine

Vue d'ensemble

Description

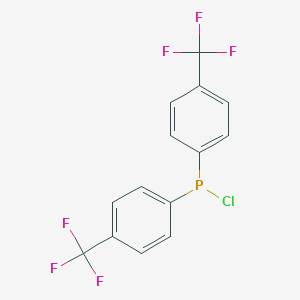

Bis(4-trifluoromethylphenyl)chlorophosphine, also known as Chlorobis(4-trifluoromethylphenyl)phosphine, is an organophosphorus compound with the chemical formula C14H8ClF6P. It is a colorless crystalline substance that is soluble in organic solvents such as ether and dimethylformamide. This compound is commonly used as a reagent and catalyst in organic synthesis .

Méthodes De Préparation

Bis(4-trifluoromethylphenyl)chlorophosphine can be synthesized through the reaction of 4-trifluoromethylphenol with phosphorus trichloride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The resulting product can be purified through crystallization or column chromatography .

Analyse Des Réactions Chimiques

Bis(4-trifluoromethylphenyl)chlorophosphine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in aromatic substitution reactions, where the chlorine atom is replaced by other substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different phosphorus-containing products.

C-H Bond Functionalization: It can be used in reactions that functionalize C-H bonds, leading to the formation of new carbon-phosphorus bonds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Bis(4-trifluoromethylphenyl)chlorophosphine has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts

Mécanisme D'action

The mechanism of action of Bis(4-trifluoromethylphenyl)chlorophosphine involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Bis(4-trifluoromethylphenyl)chlorophosphine can be compared with other similar organophosphorus compounds, such as:

- Chlorobis(4-methoxyphenyl)phosphine

- Chlorobis(4-fluorophenyl)phosphine

- Chlorobis(4-methylphenyl)phosphine

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of trifluoromethyl groups, which can enhance its stability and reactivity in certain reactions .

Activité Biologique

Bis(4-trifluoromethylphenyl)chlorophosphine is a phosphine compound characterized by its unique trifluoromethyl substitutions, which significantly influence its biological activity. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial activity.

Synthesis

The synthesis of this compound typically involves the reaction of chlorophosphines with 4-trifluoromethylphenyl compounds. The following general synthetic route has been reported:

-

Reagents :

- 4-trifluoromethylphenyl chloride

- Phosphorus trichloride or other phosphorus chlorides

-

Procedure :

- The reaction is conducted under an inert atmosphere to prevent moisture interference.

- The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

- Purification is achieved through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, particularly multidrug-resistant organisms.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values as low as 0.031–0.062 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) strains, indicating strong antibacterial activity compared to standard antibiotics like methicillin and vancomycin .

- Biofilm Disruption : this compound demonstrated significant efficacy in disrupting pre-formed biofilms of S. aureus, outperforming conventional treatments . This property is crucial as biofilms contribute to persistent infections and increased resistance.

The exact mechanism by which this compound exerts its antibacterial effects remains under investigation. However, it is hypothesized that the trifluoromethyl groups enhance lipophilicity, allowing better membrane penetration and disruption of bacterial cell integrity.

Case Studies

| Study | Bacterial Strain | MIC (µg/mL) | Biofilm Reduction |

|---|---|---|---|

| 1 | MRSA | 0.031 | Significant |

| 2 | VRSA | 0.062 | Significant |

| 3 | E. faecalis | 0.125 | Moderate |

Research Findings

- Antibacterial Efficacy : In a comparative study, this compound showed superior activity against resistant strains compared to traditional antibiotics .

- Synergistic Effects : Preliminary data suggest that this compound does not exhibit antagonistic effects when combined with FDA-approved antibiotics, indicating potential for combination therapies .

- Safety Profile : Toxicological assessments are ongoing, but initial findings suggest a favorable safety profile, making it a candidate for further development in clinical settings.

Propriétés

IUPAC Name |

chloro-bis[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF6P/c15-22(11-5-1-9(2-6-11)13(16,17)18)12-7-3-10(4-8-12)14(19,20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLUOOURLNAOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402632 | |

| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13685-24-0 | |

| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)CHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.